N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine
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Overview
Description
N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazole ring fused to a pyrazine ring, with a butyl group and a phenyl group attached to the nitrogen and carbon atoms, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Solvents: Toluene, ethyl acetate, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry, particularly as a kinase inhibitor.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and phenyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
787590-61-8 |
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Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-butyl-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H18N4/c1-2-3-9-17-15-16-19-12-14(20(16)11-10-18-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,17,18) |
InChI Key |
HQGBHOAGBOYBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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